molecular formula C8H12F2N4O B1490131 2-Azido-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one CAS No. 2097989-79-0

2-Azido-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one

Cat. No.: B1490131
CAS No.: 2097989-79-0
M. Wt: 218.2 g/mol
InChI Key: MHUGIWLSABVZOZ-UHFFFAOYSA-N
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Description

2-Azido-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H12F2N4O and its molecular weight is 218.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Building Blocks for Organic Synthesis: A study utilized 2-azido-1-(3-(difluoromethyl)piperidin-1-yl)ethan-1-one as a starting material in the synthesis of a compound characterized by IR, NMR, and MS, demonstrating its utility in click chemistry and its potential for further biological applications due to its stability and reactivity in creating functionalized molecules (Govindhan et al., 2017).

Applications in Material Science

  • Corrosion Inhibition: Research on cadmium(II) Schiff base complexes, which include azido complexes, has shown potential in corrosion inhibition on mild steel, indicating that derivatives of azido compounds could contribute to materials engineering and corrosion protection strategies (Das et al., 2017).

Photoredox Catalysis

  • Alkene Alkylazidation: A method described the use of sodium azide with heteroarenium salts in a photoredox catalysis setting to introduce azido groups into alkenes, showcasing a novel approach to synthesizing azido-containing compounds, which could be beneficial for developing new pharmaceuticals or materials (Yang et al., 2020).

Crystal Structure and Magnetism

  • Structural Analysis: Studies on azido-bridged compounds provide insights into the structural and magnetic properties of these materials, highlighting their significance in the development of magnetic materials and in the understanding of molecular magnetism (Li et al., 2008).

Synthesis of Functionalized Crown Ethers

  • Building Blocks for Crown Ethers: Research on the synthesis of diols and epoxides as precursors for the preparation of functionalized crown ethers demonstrates the role of azido compounds in the creation of complex organic structures, which have applications in host-guest chemistry and molecular recognition (Nawrozkij et al., 2014).

Properties

IUPAC Name

2-azido-1-[3-(difluoromethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2N4O/c9-8(10)6-2-1-3-14(5-6)7(15)4-12-13-11/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUGIWLSABVZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN=[N+]=[N-])C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.